

# Technical Guide: Triadimenol-d4

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## Compound of Interest

Compound Name: Triadimenol-d4

Cat. No.: B15597240

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## Introduction

This technical guide provides an in-depth overview of **Triadimenol-d4**, the deuterium-labeled isotopologue of the broad-spectrum triazole fungicide, Triadimenol. Due to its chemical and physical similarity to the parent compound, **Triadimenol-d4** serves as an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays. This guide will cover its chemical properties, a detailed synthesis protocol, its application in analytical methodologies, and the biochemical pathways it and its parent compound influence.

## Chemical Identity

Property	Value
Chemical Name	1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Synonyms	Triadimenol-d4 (4-chlorophenoxy-d4)
CAS Number	2121989-56-6[1]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> D <sub>4</sub> ClN <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	299.79 g/mol [1]
Unlabeled CAS Number	55219-65-3

## Experimental Protocols

### Synthesis of Triadimenol-d4

The synthesis of **Triadimenol-d4** can be achieved through a multi-step process, beginning with the deuteration of a key precursor, 4-chlorophenol. This is followed by a Williamson ether synthesis to couple the deuterated phenol with a suitable epoxide, and subsequent reaction with 1,2,4-triazole.

#### Step 1: Deuteration of 4-Chlorophenol

This protocol is based on established methods for the deuteration of aromatic rings via electrophilic aromatic substitution.<sup>[2]</sup>

- Materials: 4-chlorophenol, Deuterium oxide ( $D_2O$ ), Sulfuric acid-d<sub>2</sub> ( $D_2SO_4$ ), Anhydrous ether.
- Procedure:
  - In a sealed reaction vessel suitable for heating under pressure, dissolve 4-chlorophenol in an excess of Deuterium oxide ( $D_2O$ ).
  - Add a catalytic amount of sulfuric acid-d<sub>2</sub> ( $D_2SO_4$ ) to the solution.
  - Heat the mixture at a temperature of 150-180°C for 24-48 hours. The elevated temperature and acidic conditions facilitate the electrophilic aromatic substitution of hydrogen with deuterium on the aromatic ring.
  - After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).
  - Extract the deuterated 4-chlorophenol with anhydrous ether.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-chlorophenol-d<sub>4</sub>.
  - Confirm the level of deuteration using  $^1H$  NMR and Mass Spectrometry.

## Step 2: Synthesis of **Triadimenol-d4**

This part of the synthesis is adapted from known procedures for the synthesis of Triadimenol.

[3][4]

- Materials: 4-chlorophenol-d4, 1-(1,2,4-triazol-1-yl)-2-(3,3-dimethyl-1,2-epoxybutan-1-yl)ethan-1-one, Sodium hydride, Anhydrous Dimethylformamide (DMF).
- Procedure:
  - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol-d4 in anhydrous DMF.
  - Add sodium hydride (NaH) portion-wise to the solution at 0°C to form the sodium phenoxide salt.
  - Once the evolution of hydrogen gas has ceased, add 1-(1,2,4-triazol-1-yl)-2-(3,3-dimethyl-1,2-epoxybutan-1-yl)ethan-1-one to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Quench the reaction by the slow addition of water.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - The resulting ketone, Triadimefon-d4, is then reduced to **Triadimenol-d4**. Dissolve the crude Triadimefon-d4 in methanol and add sodium borohydride (NaBH<sub>4</sub>) in portions at 0°C.
  - Stir the reaction at room temperature for 2-4 hours.
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude **Triadimenol-d4** by column chromatography on silica gel to obtain the final product.

## Quantitative Analysis of Triadimenol using Triadimenol-d4 as an Internal Standard

This protocol describes a general procedure for the analysis of Triadimenol in a fruit puree matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Sample Preparation (QuEChERS)

- Weigh 10 g of the homogenized fruit puree sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add a known amount of **Triadimenol-d4** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>.
- Shake the d-SPE tube for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

### LC-MS/MS Analysis

Parameter	Setting
LC Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

## MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Triadimenol	296.1	70.1	25-35
296.1	127.1	15-25	
Triadimenol-d4	300.1	70.1	25-35
300.1	131.1	15-25	

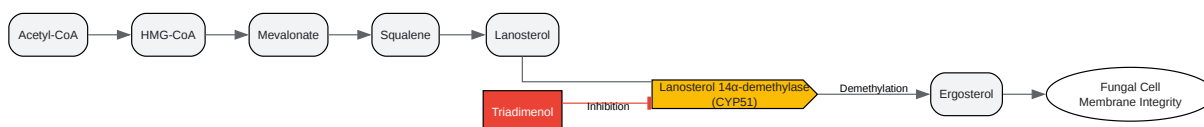
## Signaling Pathways and Mechanisms of Action

Triadimenol, the parent compound of **Triadimenol-d4**, is a systemic fungicide that primarily acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell

membranes. In mammals, it has been shown to interact with the dopamine transporter system in the brain.

## Inhibition of Ergosterol Biosynthesis

Triadimenol inhibits the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase, which is critical for the conversion of lanosterol to ergosterol. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

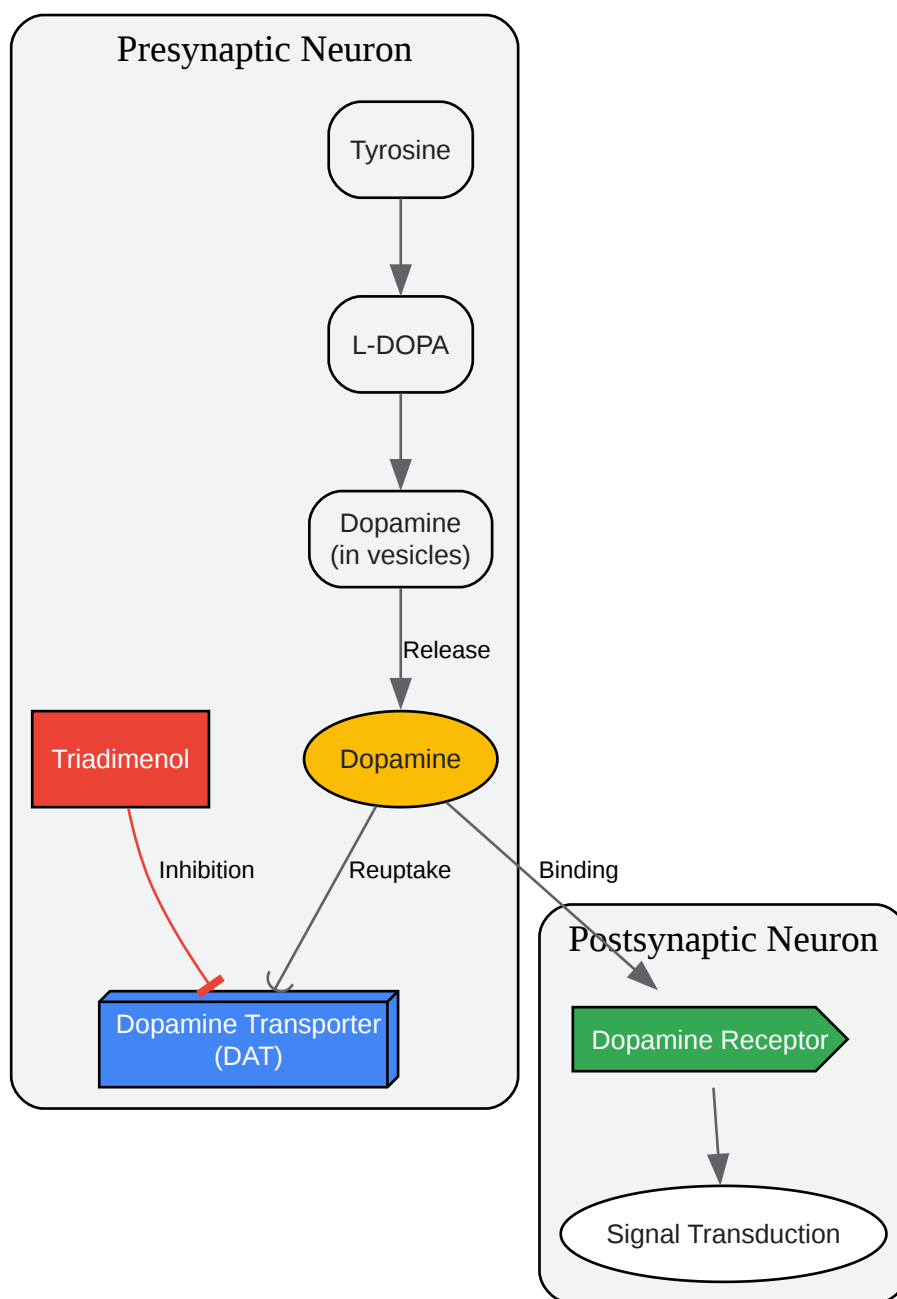


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Inhibition of Ergosterol Biosynthesis by Triadimenol.

## Interaction with the Dopamine Transporter

In mammalian systems, Triadimenol and its parent compound Triadimefon have been shown to act as indirect dopamine agonists by inhibiting the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the dopamine signal. By blocking this reuptake, Triadimenol increases the concentration and duration of dopamine in the synapse, leading to potential neurobehavioral effects.



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Interaction of Triadimenol with the Dopamine Transporter.

## Conclusion

**Triadimenol-d4** is an essential tool for the accurate quantification of the fungicide Triadimenol in various matrices. Its synthesis, while requiring careful execution, is achievable through established chemical methodologies. The detailed analytical protocol provided in this guide,

coupled with an understanding of the biochemical pathways affected by Triadimenol, offers researchers and professionals a comprehensive resource for their work in drug development, food safety, and environmental monitoring. The use of deuterated internal standards like **Triadimenol-d4** is crucial for generating high-quality, reliable data in regulated environments.

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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [file.medchemexpress.com]
- 2. [youtube.com](https://youtube.com) [youtube.com]
- 3. CN107141262A - A kind of synthesis technique of Triadimenol - Google Patents [patents.google.com]
- 4. CN110746366A - Preparation method of triadimenol - Google Patents [patents.google.com]
- 5. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. [food-safety.com](https://food-safety.com) [food-safety.com]
- 8. [m.youtube.com](https://m.youtube.com) [m.youtube.com]
- 9. [researchgate.net](https://researchgate.net) [researchgate.net]
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